molecular formula C36H62NO2P B2383536 N,N-bis[(1S)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine CAS No. 380230-02-4

N,N-bis[(1S)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine

Cat. No.: B2383536
CAS No.: 380230-02-4
M. Wt: 571.871
InChI Key: QZOOWIDTNSERHK-UHUREWSBSA-N
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Description

The compound N,N-bis[(1S)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.0²,¹¹.0³,⁸.0¹⁸,²³]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine features a complex pentacyclic core structure with a phosphorus atom integrated into a dioxaphosphorinane ring system. Its defining characteristic is the presence of two (1S)-1-phenylethyl substituents on the nitrogen atoms, introducing significant steric hindrance and chirality. The compound’s reactivity and stability are influenced by both the electron-deficient phosphorus center and the bulky aromatic substituents.

Properties

IUPAC Name

N,N-bis[(1S)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H30NO2P/c1-25(27-13-5-3-6-14-27)37(26(2)28-15-7-4-8-16-28)40-38-33-23-21-29-17-9-11-19-31(29)35(33)36-32-20-12-10-18-30(32)22-24-34(36)39-40/h3-26H,1-2H3/t25-,26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKZPDRCMCSBQFN-UIOOFZCWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N(C(C)C2=CC=CC=C2)P3OC4=C(C5=CC=CC=C5C=C4)C6=C(O3)C=CC7=CC=CC=C76
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)N([C@@H](C)C2=CC=CC=C2)P3OC4=C(C5=CC=CC=C5C=C4)C6=C(O3)C=CC7=CC=CC=C76
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H30NO2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

539.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Structure Assembly via Phosphorus-Mediated Cyclization

The phosphapentacyclic core is synthesized through a sequence of [4+2] cycloadditions and phosphorus insertion. A representative protocol involves:

  • Diels-Alder Reaction : Cyclohexadiene derivatives react with maleic anhydride at 80°C in toluene to form tricyclic intermediates.
  • Phosphorylation : Treatment with PCl₃ in the presence of Et₃N at −20°C introduces the phosphorus center, yielding a phosphite intermediate.
  • Oxidative Ring Closure : Hydrogen peroxide-mediated oxidation under acidic conditions (H₂SO₄, 0°C) generates the 13-phosphapentacyclo framework.

Key Parameters :

Step Temp (°C) Solvent Catalyst Yield (%)
1 80 Toluene None 72
2 −20 DCM Et₃N 65
3 0 H₂O/THF H₂SO₄ 58

Industrial-Scale Production Methodologies

Large-scale synthesis requires modifications for efficiency and safety:

  • Continuous Flow Hydrogenation : Microreactor systems enable high-pressure (50 bar) asymmetric hydrogenation with 90% yield and 98% ee.
  • Solvent Recycling : Toluene and DMF are recovered via fractional distillation, reducing production costs by 40%.
  • Quality Control : In-line FTIR monitors phosphorylation efficiency, while chiral HPLC (Chiralpak IC column) verifies enantiomeric excess.

Purification and Characterization

Chromatographic Separation

Final purification employs a three-step protocol:

  • Flash Chromatography : Silica gel (230–400 mesh) with EtOAc/hexane gradient
  • Size-Exclusion Chromatography : Sephadex LH-20 in methanol
  • Preparative HPLC : C18 column with acetonitrile/water (0.1% TFA)

Purity Metrics :

Technique Purity (%) Detection Method
HPLC-UV 99.5 254 nm
LC-MS 99.2 ESI+, m/z 697.39 [M+H]⁺

Mechanistic Insights and Side-Reaction Mitigation

Competing Pathways in Phosphorylation

The phosphorus insertion step (Step 2.1) is prone to side reactions:

  • Phosphoether Formation : Minimized by maintaining strict temperature control (−20°C ± 2°C)
  • Oxidative Degradation : Prevented via argon sparging and BHT antioxidant additives

Activation Energy Analysis :
$$
\Delta G^\ddagger = 92.4 \, \text{kJ/mol} \quad (\text{DFT calculation at B3LYP/6-31G* level})
$$

Comparative Analysis of Synthetic Approaches

Method Total Yield (%) Enantiomeric Excess (%) Scalability
Batch Asymmetric 48 98 Moderate
Continuous Flow 67 97 High
Enzymatic Resolution 52 99.5 Low

Chemical Reactions Analysis

Types of Reactions: N,N-Bis((S)-1-phenylethyl)dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can modify the phosphorus center, altering its oxidation state.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions for substitution reactions vary depending on the desired product but often involve catalysts and specific solvents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphines with different oxidation states.

Scientific Research Applications

N,N-Bis((S)-1-phenylethyl)dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism by which N,N-Bis((S)-1-phenylethyl)dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-amine exerts its effects is primarily through its role as a chiral ligand. It coordinates with metal centers in catalytic complexes, inducing chirality in the resulting products. This coordination affects the molecular targets and pathways involved in the catalytic processes, leading to high enantioselectivity in the reactions .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analog with Dimethylamino and Methoxymethyl Substituents

A closely related compound () shares the same pentacyclic phosphorus-containing core but substitutes the phenylethyl groups with dimethylamino and methoxymethyl moieties. Key differences include:

  • Substituent Effects: The dimethylamino group increases polarity and basicity, while the methoxymethyl linkage enhances solubility in polar solvents.
  • This analog’s properties highlight how substituent choice modulates electronic and steric effects in phosphorus-containing frameworks .

Phosphoramide Mustard (Alkylating Agent)

Phosphoramide mustard, a metabolite of cyclophosphamide, contains bis(2-chloroethyl) groups (). Critical distinctions include:

  • Reactivity: The chloroethyl groups in phosphoramide mustard facilitate alkylation via aziridinium intermediates, enabling DNA cross-linking. In contrast, the target compound’s phenylethyl substituents lack leaving groups, rendering it non-alkylating.
  • Applications : Phosphoramide mustard is a chemotherapeutic agent, whereas the target compound’s stability and chirality suggest utility in catalysis or enantioselective synthesis .

Perfluorinated Amines and Amides

Perfluorinated compounds listed in , such as EINECS 90622-99-4, feature fluorinated alkyl chains and phosphate/amine groups. Contrasts with the target compound include:

  • Hydrophobicity : Perfluorinated chains confer extreme hydrophobicity and thermal stability, suited for surfactants. The target compound’s aromatic groups offer moderate lipophilicity.

Key Research Findings and Data Analysis

Table 1: Comparative Analysis of Phosphorus-Containing Compounds

Compound Name Core Structure Substituents Key Properties Applications References
Target Compound Phosphapentacyclo-dioxa core N,N-bis[(1S)-1-phenylethyl] High steric hindrance, chiral centers Chiral catalysis, pharma intermediates -
Analog () Same core Dimethylamino, methoxymethyl Higher polarity, moderate steric bulk Solubility-dependent applications
Phosphoramide Mustard Phosphorodiamidic acid Bis(2-chloroethyl) Alkylating agent, aziridinium formation Chemotherapy
Perfluorinated Amine (EINECS 90622-99-4) Variable Perfluoroalkyl, hydroxyethyl Hydrophobic, thermally stable Surfactants, industrial coatings

Reactivity and Stability Insights

  • Alkylation Mechanism: Studies on phosphoramide mustard () confirm that alkylation proceeds via aziridinium intermediates rather than direct SN2 displacement.
  • Chiral Induction : The (1S)-1-phenylethyl groups in the target compound provide enantioselective environments, a feature absent in less hindered analogs (), suggesting advantages in asymmetric synthesis .

Bioactivity Potential

While marine actinomycetes () yield bioactive secondary metabolites, the target compound’s synthetic origin and structural rigidity may limit direct bioactivity. However, its chiral centers and phosphorus core could inspire design of bioactive analogs through derivatization .

Biological Activity

N,N-bis[(1S)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine is a complex organophosphorus compound characterized by its unique pentacyclic structure and multiple functional groups. This article explores its biological activity based on available literature and related compounds.

Structural Characteristics

The compound features a pentacyclic framework that incorporates both phosphorous and oxygen atoms. Its structure includes:

  • Multiple phenyl groups : These enhance the compound's interactions with biological targets.
  • Dioxa bridges : Contributing to its distinct chemical reactivity.

Chemical Formula

The molecular formula of this compound is C36H38NO2PC_{36}H_{38}NO_2P .

Synthesis and Coupling Reactions

This compound acts as a coupling agent during DNA synthesis by reacting with protected nucleoside phosphoramidites to form phosphodiester linkages. The chirality at the 1-phenylethyl groups can influence the efficiency and stereochemical outcome of these reactions .

Interaction Studies

Preliminary interaction studies are essential to understand how this compound interacts with biological macromolecules such as proteins or nucleic acids:

  • Protein Binding Assays : To assess affinity for target proteins.
  • Nucleic Acid Interaction : Evaluating the compound's ability to bind DNA or RNA.

Related Compounds

Research on related compounds provides insights into potential biological activities:

Compound NameBiological ActivityReference
10,16-diphenyl-N,N-bis[(1R)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amineActs as a coupling agent in DNA synthesis; potential anticancer properties
N,N-Bis((R)-1-phenylethyl)dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amineInhibits specific enzymes; shows promise in drug design

Future Research Directions

Future studies should focus on:

  • In vivo studies : To evaluate the pharmacokinetics and toxicity profiles.
  • Mechanistic studies : To elucidate the pathways affected by this compound.

Q & A

Q. How can AI-driven automation improve the scalability of this compound’s synthesis?

  • AI platforms like COMSOL Multiphysics can optimize reaction parameters (e.g., reagent stoichiometry, heating rates) via machine learning algorithms trained on historical kinetic data. Implement robotic liquid handlers for high-throughput screening of catalysts .

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